

# Technical Guide: Physicochemical Properties of 4-(2-(Pyrrolidin-1-yl)ethyl)aniline

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-(2-(Pyrrolidin-1-yl)ethyl)aniline

Cat. No.: B064008

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-(2-(Pyrrolidin-1-yl)ethyl)aniline** is a chemical compound of interest in proteomics research and as a potential building block in medicinal chemistry.<sup>[1]</sup> Its structure, featuring an aniline core, a flexible ethyl linker, and a pyrrolidine moiety, suggests potential applications as a scaffold in the design of novel bioactive molecules. A thorough understanding of its physical properties is fundamental for its synthesis, purification, formulation, and further application in drug discovery and development. This guide provides a concise overview of the known physical properties of **4-(2-(Pyrrolidin-1-yl)ethyl)aniline** and its hydrochloride salt, along with detailed experimental protocols for their determination.

## Core Physical Properties

Aromatic amines are typically high-boiling liquids or low-melting solids.<sup>[2][3]</sup> The physicochemical data for **4-(2-(Pyrrolidin-1-yl)ethyl)aniline** and its common salt form are summarized below.

| Property          | 4-(2-(Pyrrolidin-1-yl)ethyl)aniline                                                                                                  | 4-(2-(Pyrrolidin-1-yl)ethyl)aniline hydrochloride     |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------|
| CAS Number        | 168897-20-9[1]                                                                                                                       | Not explicitly available                              |
| Molecular Formula | $C_{12}H_{18}N_2$ [1]                                                                                                                | $C_{12}H_{18}N_2 \cdot HCl$ [4]                       |
| Molecular Weight  | 190.28 g/mol [1]                                                                                                                     | 226.75 g/mol [4]                                      |
| Appearance        | Not explicitly stated, but likely a liquid or low-melting solid                                                                      | Solid[4]                                              |
| Melting Point     | Not explicitly available                                                                                                             | Not explicitly available                              |
| Boiling Point     | Not explicitly available                                                                                                             | Not applicable                                        |
| Solubility        | General amine solubility suggests solubility in organic solvents and slight solubility in water, which increases with acidification. | Expected to be more water-soluble than the free base. |

## Experimental Protocols

Accurate determination of the physical properties of **4-(2-(Pyrrolidin-1-yl)ethyl)aniline** is crucial for its application. Standard organic chemistry laboratory procedures can be employed for this purpose.

### Melting Point Determination

The melting point is a key indicator of a solid compound's purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer

- Spatula
- Mortar and pestle (optional, for grinding crystals)

**Procedure:**

- Sample Preparation: If the compound is a solid, ensure it is dry and finely powdered. A small amount of the solid is introduced into the open end of a capillary tube and packed down by tapping the sealed end on a hard surface to a height of 2-3 mm.
- Apparatus Setup (Mel-Temp): Place the capillary tube containing the sample into the heating block of the melting point apparatus.
- Heating: Heat the sample rapidly at first to get an approximate melting point. Then, allow the apparatus to cool and repeat the measurement with a fresh sample, this time heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.
- Observation: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point.<sup>[5]</sup> A pure compound will have a sharp melting point range of 1-2°C.

## Boiling Point Determination

For liquid compounds, the boiling point is a characteristic physical property.

**Apparatus:**

- Small test tube or fusion tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating apparatus (e.g., aluminum block on a hot plate or a Thiele tube with heating oil)
- Clamps and stand

**Procedure:**

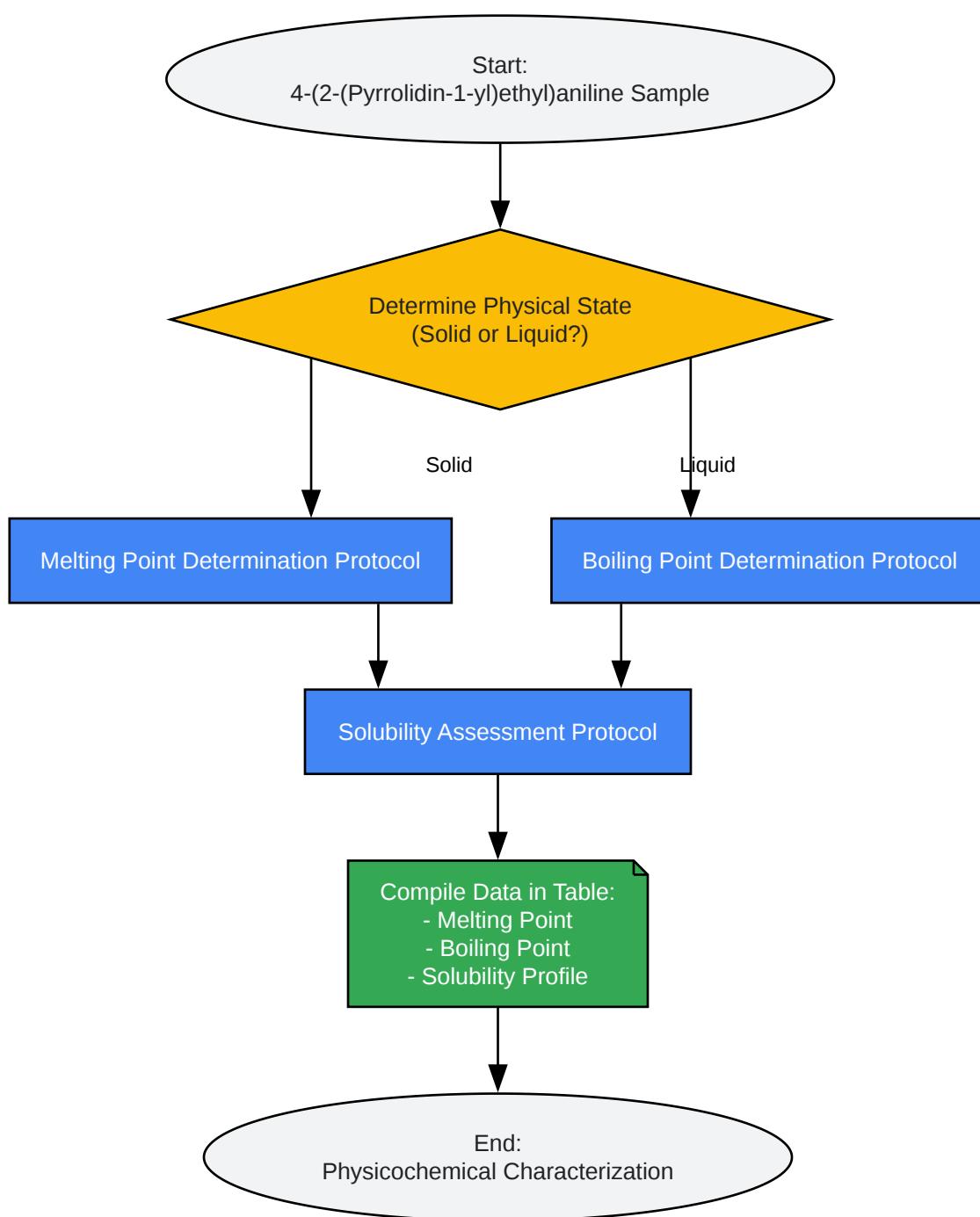
- Sample Preparation: Place a small amount (a few milliliters) of the liquid **4-(2-(Pyrrolidin-1-yl)ethyl)aniline** into the test tube.
- Capillary Inversion: Place the capillary tube, sealed end up, into the liquid in the test tube.
- Apparatus Assembly: Attach the test tube to a thermometer with the bulb of the thermometer level with the sample. Suspend the assembly in the heating apparatus.
- Heating: Gently heat the apparatus. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
- Observation: Note the temperature at which a rapid and continuous stream of bubbles emerges. This is the boiling point, where the vapor pressure of the liquid equals the atmospheric pressure.[6][7][8]

## Solubility Assessment

Understanding the solubility of a compound is critical for reaction setup, purification, and formulation.

**Apparatus:**

- Small test tubes
- Graduated pipettes or droppers
- Vortex mixer or stirring rods
- pH paper


**Procedure:**

- Solvent Screening: In separate, labeled test tubes, add a small, measured amount of **4-(2-(Pyrrolidin-1-yl)ethyl)aniline** (e.g., 10 mg of solid or 10  $\mu$ L of liquid).

- Solvent Addition: To each tube, add a measured volume of a different solvent (e.g., 1 mL of water, ethanol, diethyl ether, and 5% aqueous HCl).
- Observation: Agitate the tubes and observe whether the compound dissolves completely. Record the solubility. For amines, solubility in water is expected to be low for molecules with more than six carbon atoms, but they are generally soluble in organic solvents.[9]
- Acidic Solubility: Due to the basic nature of the amine functional groups, **4-(2-(Pyrrolidin-1-yl)ethyl)aniline** is expected to be soluble in dilute aqueous acid solutions through the formation of a water-soluble ammonium salt.[10][11] The pH of an aqueous solution can be tested with pH paper; a basic pH would be indicative of an amine.[9]

## Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the key physical properties of **4-(2-(Pyrrolidin-1-yl)ethyl)aniline**.



[Click to download full resolution via product page](#)

Caption: Workflow for Physical Property Determination.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scbt.com [scbt.com]
- 2. Physical and Chemical Properties of Aromatic Amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 3. Amines: Chemical and Physical Properties [unacademy.com]
- 4. 4-(2-(Pyrrolidin-1-yl)ethyl)aniline hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 5. pennwest.edu [pennwest.edu]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. moorparkcollege.edu [moorparkcollege.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. www1.udel.edu [www1.udel.edu]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 4-(2-(Pyrrolidin-1-yl)ethyl)aniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b064008#4-2-pyrrolidin-1-yl-ethyl-aniline-physical-properties]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)